molecular formula C15H21NO2S B12582664 Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]- CAS No. 332913-57-2

Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]-

Cat. No.: B12582664
CAS No.: 332913-57-2
M. Wt: 279.4 g/mol
InChI Key: UVWRZAORAZFSHS-UHFFFAOYSA-N
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Description

Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]- is a chemical compound with the molecular formula C15H21NO2S . This compound is known for its unique structure, which includes a cyclohexane ring, a carboxamide group, and a hydroxyphenylthioethyl substituent. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]- typically involves the reaction of cyclohexanecarboxylic acid with an amine derivative. The process may include steps such as esterification, amidation, and thiolation to introduce the hydroxyphenylthioethyl group . Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]- can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the carboxamide group may produce amines.

Scientific Research Applications

Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]- include other carboxamides and thioethers with hydroxyphenyl substituents. Examples include:

  • Cyclohexanecarboxamide derivatives with different substituents on the phenyl ring.
  • Thioether compounds with varying alkyl or aryl groups.

Uniqueness

What sets Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]- apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

332913-57-2

Molecular Formula

C15H21NO2S

Molecular Weight

279.4 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)sulfanylethyl]cyclohexanecarboxamide

InChI

InChI=1S/C15H21NO2S/c17-13-6-8-14(9-7-13)19-11-10-16-15(18)12-4-2-1-3-5-12/h6-9,12,17H,1-5,10-11H2,(H,16,18)

InChI Key

UVWRZAORAZFSHS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NCCSC2=CC=C(C=C2)O

Origin of Product

United States

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